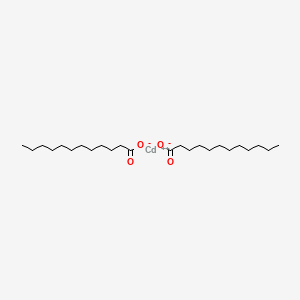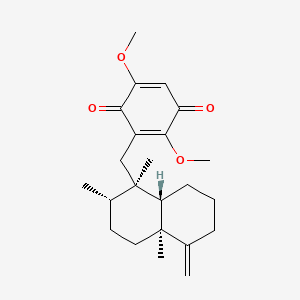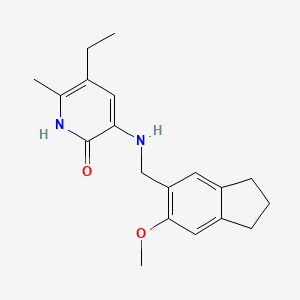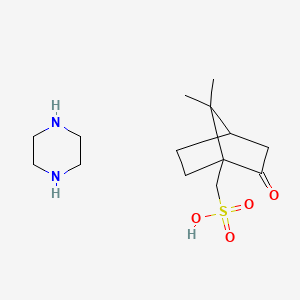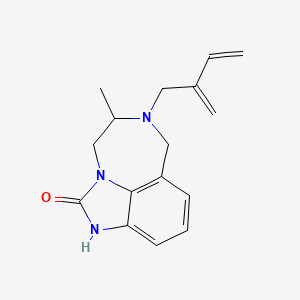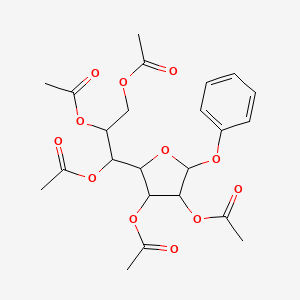
Phenyl 2,3,5,6,7-penta-O-acetylheptofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3,5,6,7-penta-O-acetylheptofuranoside is an organic compound that belongs to the class of acetylated sugars It is a derivative of heptofuranose, a seven-carbon sugar, where the hydroxyl groups are acetylated, and a phenyl group is attached to the anomeric carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,5,6,7-penta-O-acetylheptofuranoside typically involves the acetylation of heptofuranose derivatives. A common method includes the following steps:
Starting Material: Heptofuranose or its derivatives.
Acetylation: The hydroxyl groups of heptofuranose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Phenylation: The phenyl group is introduced at the anomeric position using phenol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,5,6,7-penta-O-acetylheptofuranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding heptofuranose derivative.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Heptofuranose derivatives.
Oxidation: Carboxylated or aldehyde-functionalized heptofuranose.
Substitution: Phenyl-substituted derivatives with various functional groups.
Scientific Research Applications
Phenyl 2,3,5,6,7-penta-O-acetylheptofuranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities in carbohydrate chemistry.
Biology: Studied for its potential role in glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism by which Phenyl 2,3,5,6,7-penta-O-acetylheptofuranoside exerts its effects depends on its chemical reactivity and interactions with biological molecules. The acetyl groups can be hydrolyzed to release the active heptofuranose, which can then participate in various biochemical pathways. The phenyl group may enhance the compound’s stability and facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Phenyl 2,3,5,6,7-penta-O-acetylheptofuranoside can be compared with other acetylated sugars and phenylated carbohydrates:
Phenyl 2,3,4,6-tetra-O-acetylglucopyranoside: A similar compound with a six-carbon sugar backbone.
Phenyl 2,3,4,5,6-penta-O-acetylhexopyranoside: Another acetylated sugar with a different carbon skeleton.
Phenyl 2,3,5,6,7-penta-O-acetylhexofuranoside: A closely related compound with a six-carbon furanose ring.
The uniqueness of this compound lies in its seven-carbon backbone and the specific pattern of acetylation, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
6631-63-6 |
|---|---|
Molecular Formula |
C23H28O12 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[2,3-diacetyloxy-3-(3,4-diacetyloxy-5-phenoxyoxolan-2-yl)propyl] acetate |
InChI |
InChI=1S/C23H28O12/c1-12(24)29-11-18(30-13(2)25)19(31-14(3)26)20-21(32-15(4)27)22(33-16(5)28)23(35-20)34-17-9-7-6-8-10-17/h6-10,18-23H,11H2,1-5H3 |
InChI Key |
ZMDAFLOBPVBFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



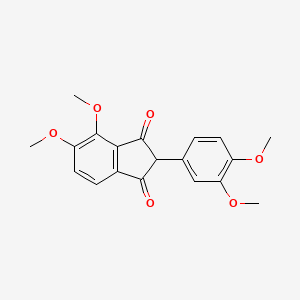
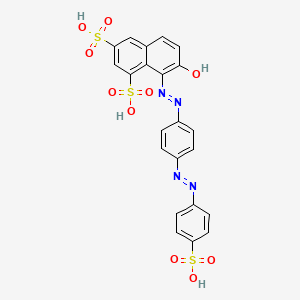
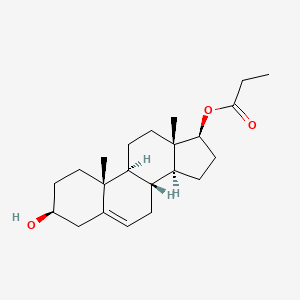
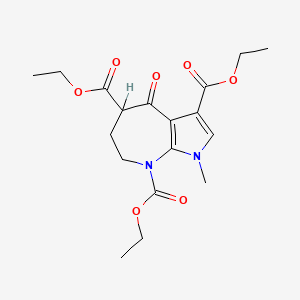
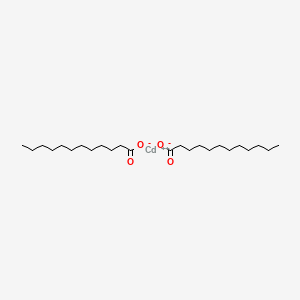
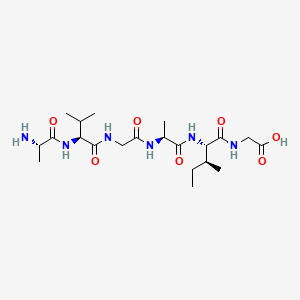
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
